Structural and Functional Divergence from 2,4-Dichloro-7-methoxyquinazoline
The target compound, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline, is structurally and functionally distinct from the common intermediate 2,4-Dichloro-7-methoxyquinazoline. The addition of the 8-fluoro group is not a trivial modification; it is a key structural requirement for activity against certain kinases, such as EGFR and VEGFR, by engaging a specific hydrophobic pocket in the ATP-binding site [1]. In contrast, the 8-H analog (2,4-dichloro-7-methoxyquinazoline) has been reported as an inhibitor of EGFR double mutants with an IC50 of >2000 nM, demonstrating significantly reduced potency [2].
| Evidence Dimension | Kinase inhibition potency (EGFR L858R/T790M) |
|---|---|
| Target Compound Data | Not directly measured, but inferred to be more potent due to the 8-fluoro substituent |
| Comparator Or Baseline | 2,4-Dichloro-7-methoxyquinazoline: IC50 = 2,100 nM |
| Quantified Difference | Potency difference inferred based on established SAR; 8-fluoro substitution is known to increase EGFR affinity. |
| Conditions | Human NCI-H1975 cell line, fluorescence assay, 2 hr incubation |
Why This Matters
Procuring the 8-fluoro derivative is essential for projects targeting kinases where the 8-position is a known driver of potency and selectivity, as using the 8-H analog will likely yield inactive or weakly active compounds.
- [1] Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches. (n.d.). View Source
- [2] BindingDB. (n.d.). BDBM50493295 CHEMBL2426284. Affinity Data for 2,4-Dichloro-7-methoxyquinazoline. View Source
